
3-(Piperidin-1-ylsulfonyl)phenylboronic acid
Vue d'ensemble
Description
“3-(Piperidin-1-ylsulfonyl)phenylboronic acid” is a chemical compound with the empirical formula C11H16BNO4S . It has a molecular weight of 269.13 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is OB(O)c1cccc(c1)S(=O)(=O)N2CCCCC2 . The InChI string is 1S/C11H16BNO4S/c14-12(15)10-5-4-6-11(9-10)18(16,17)13-7-2-1-3-8-13/h4-6,9,14-15H,1-3,7-8H2 . These strings provide a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 494.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 67.1±0.4 cm3, a polar surface area of 86 Å2, and a molar volume of 196.3±5.0 cm3 .Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of pharmaceuticals. Its boronic acid moiety can form reversible covalent complexes with enzymes or proteins, making it valuable for developing proteasome inhibitors which are used in cancer therapy .
Agriculture
Within the agricultural sector, 3-(Piperidin-1-ylsulfonyl)phenylboronic acid may be explored for creating new pesticides or herbicides. The boronic acid group can interact with biological systems, potentially leading to the development of compounds that target specific pests or weeds without harming crops .
Material Science
In material science, this compound’s ability to form stable boronic esters makes it a candidate for creating novel polymers or coatings. These materials could have unique properties such as self-healing or environmental responsiveness .
Environmental Science
3-(Piperidin-1-ylsulfonyl)phenylboronic acid: can be applied in environmental science for the detection of various analytes. Boronic acids can bind to saccharides, which is useful in sensors for monitoring glucose levels in biofluids or detecting other environmental pollutants .
Biochemistry
Biochemists might investigate this compound for its potential to modify biomolecules. It can be used in the study of glycoproteins and the development of boronate-affinity chromatography techniques, which are essential for purifying and detecting glycosylated proteins .
Pharmacology
In pharmacology, the sulfonyl and boronic acid groups present in 3-(Piperidin-1-ylsulfonyl)phenylboronic acid offer two functional points that can be leveraged to enhance drug delivery. These functionalities might improve the bioavailability of drugs or allow for targeted delivery systems .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
(3-piperidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c14-12(15)10-5-4-6-11(9-10)18(16,17)13-7-2-1-3-8-13/h4-6,9,14-15H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOWPGGTRBFYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463828 | |
| Record name | 3-(PIPERIDIN-1-YLSULFONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-ylsulfonyl)phenylboronic acid | |
CAS RN |
690662-96-5 | |
| Record name | 3-(PIPERIDIN-1-YLSULFONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



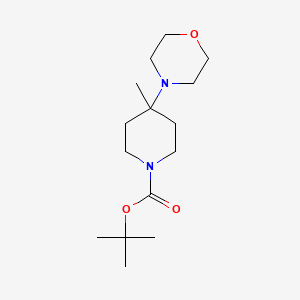
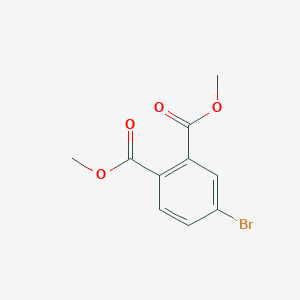
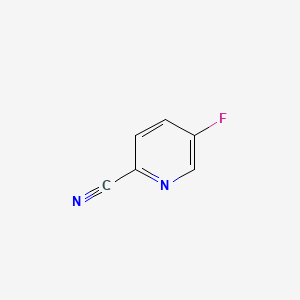
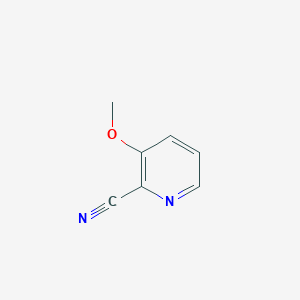
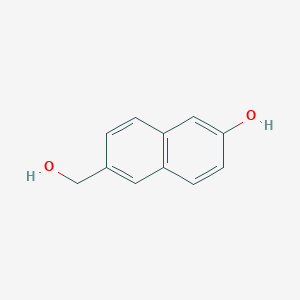
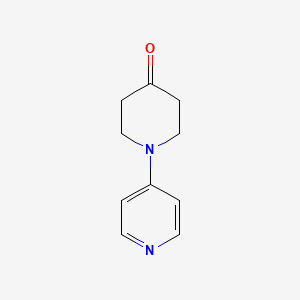
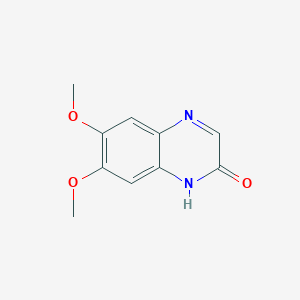
![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)

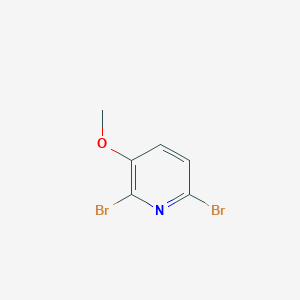
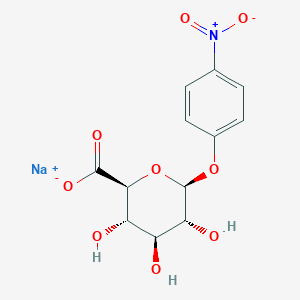
![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)
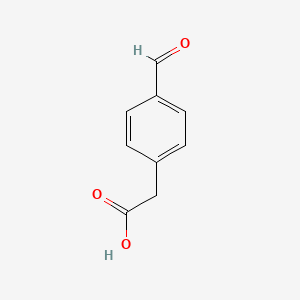
![3H-Benzo[e]indole](/img/structure/B1312658.png)